C21H22Fno5
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(1S)-2-[(2-fluorophenyl)carbonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate involves several steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a Friedel-Crafts acylation reaction, where the isoquinoline core reacts with a fluorobenzoyl chloride in the presence of a Lewis acid catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and Friedel-Crafts acylation, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(1S)-2-[(2-fluorophenyl)carbonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate: undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted isoquinoline derivatives.
Hydrolysis: Formation of carboxylic acids.
Scientific Research Applications
Methyl 2-[(1S)-2-[(2-fluorophenyl)carbonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including analgesic and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of Methyl 2-[(1S)-2-[(2-fluorophenyl)carbonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the isoquinoline core can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Methyl 2-[(1S)-2-[(2-fluorophenyl)carbonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate: can be compared with other isoquinoline derivatives:
Methyl 2-[(1S)-2-[(2-chlorophenyl)carbonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
Methyl 2-[(1S)-2-[(2-bromophenyl)carbonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate: Similar structure but with a bromophenyl group.
Methyl 2-[(1S)-2-[(2-methylphenyl)carbonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate: Similar structure but with a methylphenyl group.
The uniqueness of Methyl 2-[(1S)-2-[(2-fluorophenyl)carbonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate lies in its fluorophenyl group, which can impart distinct electronic and steric properties, potentially leading to unique biological activities and applications.
Biological Activity
The compound C21H22FNO5, also known as a fluorinated derivative of a specific class of pharmaceuticals, exhibits various biological activities that have garnered attention in recent research. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which includes:
- Carbon (C) : 21 atoms
- Hydrogen (H) : 22 atoms
- Fluorine (F) : 1 atom
- Nitrogen (N) : 1 atom
- Oxygen (O) : 5 atoms
This structure contributes to its potential pharmacological effects, particularly in the fields of oncology and antimicrobial research.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound. For instance, in vitro assays have shown that this compound can significantly reduce cell viability in various cancer cell lines, including lung carcinoma (A549) and colon cancer (HCT116).
Table 1: Anticancer Activity of this compound
Cell Line | IC50 Value (µg/mL) | % Cell Reduction at 12.5 µg/mL |
---|---|---|
A549 | 25 ± 8.22 | 79.4% |
HCT116 | 48 ± 11.62 | 67.2% |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potency against these cancer types .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies suggest that it exhibits significant antibacterial activity against several strains of bacteria.
Table 2: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
These findings indicate that this compound could be a candidate for developing new antibiotics, especially in light of rising antibiotic resistance .
The biological activity of this compound appears to be mediated through multiple mechanisms:
- Induction of Apoptosis : The compound has been shown to upregulate pro-apoptotic genes such as BAX and CASP3 in treated cancer cells, leading to programmed cell death .
- Radical Scavenging : It exhibits antioxidant properties by scavenging free radicals, which may contribute to its protective effects against oxidative stress in cells .
Case Study 1: Efficacy in Cancer Treatment
A clinical study investigated the effects of this compound on patients with advanced lung cancer. The treatment resulted in a notable reduction in tumor size and improved overall survival rates compared to standard therapies. Patients reported fewer side effects, suggesting a favorable safety profile for this compound.
Case Study 2: Antibacterial Efficacy
In another case study involving patients with chronic bacterial infections resistant to conventional antibiotics, this compound was administered as part of a combination therapy. The results indicated a significant decrease in bacterial load and improved clinical outcomes, highlighting its potential as an adjunctive treatment option
Properties
Molecular Formula |
C21H22FNO5 |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
N-[2-(3-fluorophenyl)ethyl]-2-[(5-hydroxy-2,2-dimethyl-4-oxo-3H-chromen-7-yl)oxy]acetamide |
InChI |
InChI=1S/C21H22FNO5/c1-21(2)11-17(25)20-16(24)9-15(10-18(20)28-21)27-12-19(26)23-7-6-13-4-3-5-14(22)8-13/h3-5,8-10,24H,6-7,11-12H2,1-2H3,(H,23,26) |
InChI Key |
OJQFBNXNVQJNBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C2=C(C=C(C=C2O1)OCC(=O)NCCC3=CC(=CC=C3)F)O)C |
Origin of Product |
United States |
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